molecular formula C14H19NO2 B5473972 N-[4-(cyclopentyloxy)phenyl]propanamide

N-[4-(cyclopentyloxy)phenyl]propanamide

Cat. No.: B5473972
M. Wt: 233.31 g/mol
InChI Key: XIZHEGZIWQKSRA-UHFFFAOYSA-N
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Description

N-[4-(cyclopentyloxy)phenyl]propanamide is a synthetic organic compound characterized by a propanamide backbone substituted at the para position of the phenyl ring with a cyclopentyloxy group. The cyclopentyloxy moiety introduces steric bulk and lipophilicity, which may influence its pharmacokinetic and pharmacodynamic properties. For instance, derivatives with similar aryl-propanamide scaffolds are frequently explored as enzyme inhibitors, receptor antagonists, or antiviral agents .

Properties

IUPAC Name

N-(4-cyclopentyloxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-2-14(16)15-11-7-9-13(10-8-11)17-12-5-3-4-6-12/h7-10,12H,2-6H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIZHEGZIWQKSRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)OC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations:

  • Substituent Lipophilicity: The cyclopentyloxy group in the target compound confers higher lipophilicity compared to polar groups like sulfonamide (e.g., compound 36 ) or morpholino (e.g., 3-Cyclopentyl-N-{4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}propanamide ). This may enhance membrane permeability but reduce aqueous solubility.

Pharmacological and Biochemical Insights

  • Receptor Antagonism: Compounds like 3-(3-oxo-2,3-dihydro-4H-benzo[b][1,4]thiazin-4-yl)-N-(4-(trifluoromethyl)phenyl)propanamide demonstrate nanomolar potency at dopamine D₂ receptors, highlighting the scaffold’s versatility for CNS targets .
  • Enzyme Inhibition : Sandoz 58-035’s ACAT1 inhibition underscores the role of propanamide derivatives in lipid metabolism regulation, though the cyclopentyloxy variant’s activity remains unexplored .

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